molecular formula C7H12N4O B2919330 2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide CAS No. 934175-44-7

2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide

Cat. No. B2919330
CAS RN: 934175-44-7
M. Wt: 168.2
InChI Key: WEHLEXUDQFKQLS-UHFFFAOYSA-N
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Description

“2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide” is a chemical compound with the molecular formula C6H10N4O . It is also known as “(4-METHYL-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE” and has a molecular weight of 154.17 .


Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide” is represented by the formula C6H10N4O . This indicates that the compound consists of 6 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide” include its molecular weight (154.17), molecular formula (C6H10N4O), and its structure . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of hydrazides, including 2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide, has been extensively studied for the synthesis of heterocyclic compounds. For instance, the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity were explored through the reaction of pyridazino carboxylic acid hydrazide with various reagents, leading to a range of heterocyclic derivatives with potential antimicrobial properties (El-Mariah, Hosny, & Deeb, 2006). Similarly, cyanoacetic acid hydrazide reacted with 2-pyrazolin-5-one and other compounds to yield new annelated pyran heterocycles, highlighting the versatility of hydrazides in synthesizing diverse heterocyclic structures (Eldin, El-Din, & Basyouni, 1993).

Biological Activity Exploration

Several studies have been conducted to explore the biological activities of compounds synthesized from 2-(4-Methyl-pyrazol-1-yl)-propionic acid hydrazide. Research on the synthesis of 3-amino-pyrazine-2-carbohydrazide and 3-amino-N′-methylpyrazine-2-carbohydrazide derivatives revealed new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, indicating the potential for discovering new biologically active compounds (Milczarska, Gobis, Foks, Golunski, & Sowiński, 2012). Another study on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlighted their antimicrobial and antioxidant activity, further emphasizing the pharmaceutical applications of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Advanced Material Development

The utility of hydrazides in synthesizing novel materials is also evident. For example, the synthesis of pyrazole-4-carboxylic acid hydrazides and their derivatives has been studied for their antibacterial properties, showing that these compounds can be modified to enhance their biological efficacy (Chornous, Bratenko, Vovk, & Sidorchuk, 2001). This indicates potential applications in developing new antibacterial agents.

Mechanism of Action

Target of Action

Compounds with similar pyrazole scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a significant role in cell cycle regulation. Another study suggests that similar compounds may interact with Nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme involved in the NAD+ salvage pathway.

Mode of Action

It is suggested that similar compounds may interact with their targets by fitting into the active site of the enzyme, leading to inhibition . This interaction could potentially alter the normal function of the enzyme, thereby affecting the biochemical processes it is involved in.

Biochemical Pathways

If the compound does indeed inhibit cdk2 or nampt, it could affect the cell cycle regulation or nad+ salvage pathway respectively . These pathways play crucial roles in cell proliferation and energy metabolism.

Result of Action

If the compound does inhibit cdk2 or nampt, it could potentially lead to cell cycle arrest or altered energy metabolism . These effects could have implications in the treatment of diseases like cancer, where uncontrolled cell proliferation is a key characteristic.

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-9-11(4-5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHLEXUDQFKQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide

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